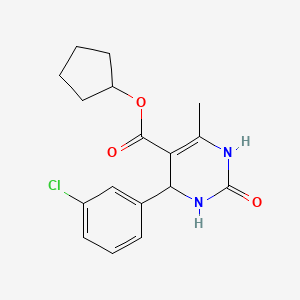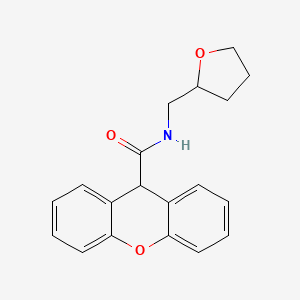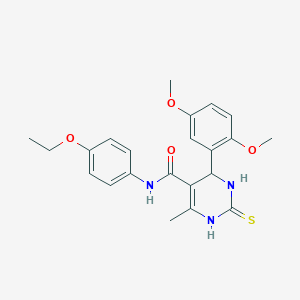![molecular formula C22H24N4O5 B5143243 1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the pyrrolidinedione family and is commonly referred to as EPPNP. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the GABAergic and serotonergic systems in the brain. It has been shown to enhance the binding of GABA to its receptors and increase the release of serotonin in the brain.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression in animal models. It has also been shown to possess anticonvulsant properties and reduce the severity and frequency of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its potent therapeutic effects. It has been shown to possess a wide range of therapeutic properties and can be used to study various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures while handling this compound.
Orientations Futures
There are several future directions for the study of 1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One of the main directions is the development of new therapeutic applications for this compound. It has shown promise in the treatment of various neurological disorders, and further research is needed to explore its full potential. Another future direction is the study of the compound's mechanism of action. A better understanding of how this compound works can lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-(4-nitrophenyl)-1-piperazinecarboxylic acid with ethyl 4-chloroacetoacetate in the presence of a base. The resulting intermediate is then reacted with 4-ethoxyaniline to obtain the final product.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-31-19-9-7-17(8-10-19)25-21(27)15-20(22(25)28)24-13-11-23(12-14-24)16-3-5-18(6-4-16)26(29)30/h3-10,20H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVSPVOMOHVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-phenyl)-3-[4-(4-nitro-phenyl)-piperazin-1-yl]-pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)


![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)